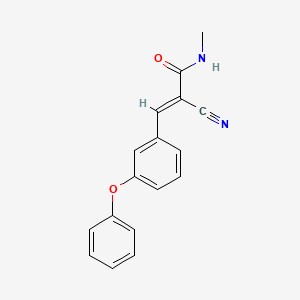
(2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide is an organic compound with a complex structure, characterized by the presence of a cyano group, a phenoxyphenyl group, and an enamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide typically involves the following steps:
Formation of the Enamide Moiety: This can be achieved through the reaction of an appropriate amine with an α,β-unsaturated nitrile under basic conditions.
Introduction of the Phenoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a phenoxy group is introduced to the aromatic ring.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Quinones or other oxidized aromatic compounds.
Reduction Products: Amines or other reduced derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
(2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparación Con Compuestos Similares
(2E)-2-cyano-N-methyl-3-(3-phenyl)prop-2-enamide: Lacks the phenoxy group, which may affect its reactivity and applications.
(2E)-2-cyano-N-methyl-3-(3-methoxyphenyl)prop-2-enamide: Contains a methoxy group instead of a phenoxy group, potentially altering its chemical properties and biological activity.
Uniqueness: (2E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide is unique due to the presence of the phenoxyphenyl group, which can influence its chemical reactivity and interactions with biological targets
Propiedades
IUPAC Name |
(E)-2-cyano-N-methyl-3-(3-phenoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-19-17(20)14(12-18)10-13-6-5-9-16(11-13)21-15-7-3-2-4-8-15/h2-11H,1H3,(H,19,20)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYDDQJWBQKITBS-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=CC1=CC(=CC=C1)OC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/C1=CC(=CC=C1)OC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518350-13-5 |
Source


|
| Record name | 2-CYANO-N-METHYL-3-(3-PHENOXYPHENYL)ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
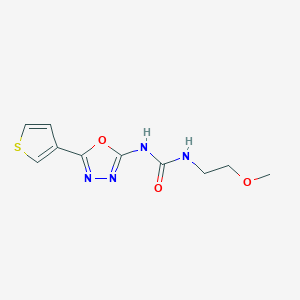
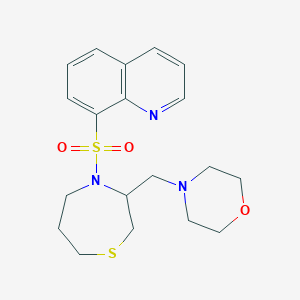
![8-(2,4-Dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1,3,5-trihydroimida zolidino[1,2-h]purine-2,4-dione](/img/structure/B2992487.png)
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid](/img/structure/B2992489.png)
![2',3'-dihydro-1'H-spiro[cyclobutane-1,4'-quinolin]-6'-ol](/img/structure/B2992490.png)
![6-isopentyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2992491.png)

![2-(methylsulfanyl)-N-[(1-phenylcyclopentyl)methyl]pyridine-3-carboxamide](/img/structure/B2992494.png)
![2-((3-(2-methoxyethyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2992495.png)
![5-[(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B2992502.png)
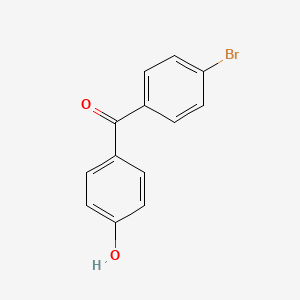
![N-[3-(N'-hydroxycarbamimidoyl)phenyl]-2-(morpholin-4-yl)acetamide](/img/structure/B2992506.png)
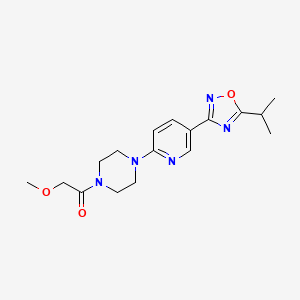
![1-(2-((3-methoxyphenyl)amino)ethyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2992508.png)
